molecular formula C23H26N4O4S B2458678 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941914-90-5

4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2458678
CAS-Nummer: 941914-90-5
Molekulargewicht: 454.55
InChI-Schlüssel: JBGQPKYMTRTKKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 941914-90-5) is a high-purity chemical compound with the molecular formula C 23 H 26 N 4 O 4 S and a molecular weight of 454.54 g/mol . This benzamide derivative is a subject of interest in infectious disease research, particularly in the development of novel antibiotics. It belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have demonstrated highly potent activity against multidrug-resistant bacterial pathogens . Scientific studies on closely related structural analogs have shown that this chemical class exhibits exceptional in vitro activity against urgent-threat pathogens such as Neisseria gonorrhoeae, including strains resistant to frontline treatments like azithromycin . Furthermore, these compounds are active against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL in research settings . The mechanism of action for this family of compounds is distinct from many existing antibiotics, making them a valuable scaffold for investigating new pathways to overcome bacterial resistance . The compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-8-9-16(2)20(14-15)22-25-26-23(31-22)24-21(28)17-10-12-19(13-11-17)32(29,30)27(3)18-6-4-5-7-18/h8-14,18H,4-7H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGQPKYMTRTKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . The presence of the sulfamoyl group may enhance this activity by interacting with bacterial enzymes.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole and benzamide portions can significantly impact its potency against different cancer types .

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting various diseases. For example, it has been shown to inhibit certain histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

Potential as a Therapeutic Agent

Due to its diverse biological activities, 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide may serve as a scaffold for developing new therapeutic agents for conditions such as:

  • Cancer : As mentioned, its anticancer properties are promising.
  • Infectious Diseases : Its antimicrobial activity suggests potential use against resistant bacterial strains.
  • Inflammatory Diseases : Compounds with sulfamoyl groups often exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several studies have documented the application of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that compounds with oxadiazole rings showed comparable efficacy to established antibiotics against mycobacterial infections .
  • Anticancer Research : Another investigation focused on sulfamoyl derivatives revealed significant inhibition of tumor growth in animal models, indicating potential for further development into clinical therapies .
  • Structure-Activity Relationship Studies : Research has highlighted how variations in the chemical structure can lead to enhanced biological activity, providing insights for future drug design .

Wirkmechanismus

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific substitution pattern on the aromatic rings and the presence of both sulfamoyl and oxadiazole groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound with potential biological activities. This compound features a unique structure that combines a sulfamoyl group with an oxadiazole moiety, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C23H26N4O4S
  • Molecular Weight: 454.55 g/mol
  • CAS Number: 941914-90-5

The biological activity of 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is primarily attributed to its interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity and disrupting various biological pathways. Additionally, the oxadiazole ring may enhance its binding affinity to biological targets due to its electron-withdrawing properties.

Antibacterial Activity

Research indicates that compounds similar to 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antibacterial properties. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis18

These results suggest that the compound may have potential as an antibacterial agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive10.5
UreaseNon-competitive8.3

These findings indicate that the compound could serve as a lead for developing new enzyme inhibitors for therapeutic applications.

Antioxidant Activity

Antioxidant assays have shown that this compound can reduce reactive oxygen species (ROS) levels in vitro. The antioxidant capacity was measured using DPPH and ABTS assays:

Assay TypeIC50 (µM)
DPPH25
ABTS30

This suggests potential applications in oxidative stress-related conditions.

Case Studies and Research Findings

Recent studies have explored the efficacy of compounds related to the target compound in various biological systems:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of benzamide with sulfamoyl groups exhibited strong antimicrobial activity against multiple strains of bacteria, suggesting a promising direction for further research into similar compounds .
  • Enzyme Inhibition : Another research highlighted the ability of oxadiazole derivatives to inhibit acetylcholinesterase effectively. This class of compounds showed promise in treating neurodegenerative diseases by enhancing cholinergic transmission .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to the target compound could reduce tumor growth in animal models, hinting at anticancer potential .

Q & A

Q. What are the key synthetic routes for preparing 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis involves multi-step organic reactions:

  • Oxadiazole formation : Cyclization of hydrazides with carboxylic acids or derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
  • Sulfamoyl coupling : Reaction of the intermediate benzamide with cyclopentyl(methyl)sulfamoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with yields typically ranging from 45–65% .
  • Characterization : Confirmed via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical techniques :
    • NMR spectroscopy : Assign peaks to confirm substituent positions (e.g., 2,5-dimethylphenyl protons at δ 2.2–2.4 ppm) .
    • Mass spectrometry : Use HRMS to match the molecular ion peak with the calculated exact mass (e.g., C₂₆H₂₉N₅O₄S: 531.19 g/mol) .
    • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the primary biological targets or activities reported for this compound?

  • Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity, with MIC values of 8–16 µg/mL .
  • Anticancer potential : Inhibits tyrosine kinases (e.g., EGFR) at IC₅₀ values of 0.5–2 µM, as shown in in vitro assays using MCF-7 breast cancer cells .
  • Mechanistic studies : Binding affinity to target proteins is confirmed via surface plasmon resonance (SPR) or fluorescence quenching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Cross-validation :
    • Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
    • Use orthogonal methods (e.g., SPR vs. enzymatic assays) to confirm target engagement .
    • Analyze structural analogs to identify substituents influencing activity discrepancies (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl derivatives) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

  • Functional group modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility, guided by logP calculations .
    • Replace the cyclopentyl group with smaller alkyl chains to reduce metabolic degradation .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substitution :
    • Vary the oxadiazole substituents (e.g., 2,5-dimethylphenyl vs. benzodioxinyl groups) to assess impact on kinase inhibition .
    • Modify the sulfamoyl group (e.g., dimethyl vs. piperidinyl) to evaluate changes in antimicrobial potency .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with EGFR or bacterial topoisomerases .

Q. What experimental design considerations are critical for ensuring reproducibility in synthesis?

  • Reaction optimization :
    • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) affecting yield .
    • Employ continuous flow reactors for precise control of exothermic reactions (e.g., sulfamoyl coupling) .
  • Quality control : Implement in-process analytics (e.g., TLC monitoring) and rigorous purification protocols .

Q. How can researchers investigate off-target effects or toxicity in preclinical models?

  • In vitro toxicity screening :
    • Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays .
    • Evaluate hERG channel inhibition via patch-clamp electrophysiology to predict cardiotoxicity .
  • In vivo studies : Conduct acute toxicity tests in rodents (OECD 423 guidelines) to determine LD₅₀ and organ-specific effects .

Methodological Resources

  • Spectral databases : Compare NMR/MS data with PubChem entries (CID: [insert CID if available]) .
  • Synthetic protocols : Refer to Journal of Medicinal Chemistry guidelines for heterocyclic compound synthesis .
  • Computational tools : Use SwissADME for pharmacokinetic predictions and PyMol for 3D visualization of target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.